

# A Technical Guide to the Physical and Chemical Properties of DPPC-d9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DPPC-d9  
Cat. No.: B12421493

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (**DPPC-d9**). This deuterated phospholipid is a valuable tool in a wide range of research applications, particularly in the fields of membrane biophysics, drug delivery, and advanced analytical studies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of experimental workflows.

## Core Physical and Chemical Properties

**DPPC-d9** is a saturated phospholipid where nine hydrogen atoms on the choline headgroup have been replaced with deuterium. This isotopic labeling makes it particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy and Neutron Scattering studies, allowing for detailed investigation of lipid bilayer structure and dynamics without significantly altering the molecule's fundamental physicochemical properties.

Property	Value	Reference
Chemical Formula	C40H71D9NO8P	[1]
Molecular Weight	743.1 g/mol	[1]
CAS Number	77165-56-1	[1]
Purity	≥95%	[2]
Deuterium Enrichment	≥99%	[1]
Appearance	White to off-white solid/powder	[3]
Storage	-20°C	[1]

## Solubility

The solubility of **DPPC-d9** is a critical parameter for its application in forming liposomes and other lipid assemblies.

Solvent	Solubility	Reference
Chloroform	Soluble	[4]
Ethanol	30 mg/ml	[4]

## Thermal Properties: Phase Transitions

The thermotropic phase behavior of DPPC is one of its most well-studied characteristics. It undergoes a main phase transition ( $T_m$ ) from a gel-like ordered state ( $L\beta'$ ) to a liquid-crystalline disordered state ( $L\alpha$ ). Deuteration of the acyl chains has been shown to decrease the transition temperature by approximately 2°C. While **DPPC-d9** is deuterated on the choline headgroup, not the acyl chains, subtle effects on packing and hydration may still influence the transition temperature. The main phase transition temperature of non-deuterated DPPC is consistently reported to be around 41-42°C.[5][6][7]

Transition	Temperature (°C)
Pre-transition ( $L\beta'$ to $P\beta'$ )	~35
Main Transition ( $T_m$ ) ( $P\beta'$ to $L\alpha$ )	~41.3

## Experimental Protocols

### Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the thermotropic phase behavior of lipids. It measures the heat flow associated with phase transitions as a function of temperature.

Objective: To determine the main phase transition temperature ( $T_m$ ) of **DPPC-d9** liposomes.

Materials:

- **DPPC-d9** powder
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Differential Scanning Calorimeter

Procedure:

- Liposome Preparation: Prepare multilamellar vesicles (MLVs) of **DPPC-d9** by the thin-film hydration method.
  - Dissolve a known quantity of **DPPC-d9** in chloroform in a round-bottom flask.
  - Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
  - Further dry the film under vacuum for at least 2 hours to remove residual solvent.
  - Hydrate the lipid film with the desired buffer by vortexing at a temperature above the expected  $T_m$  (e.g., 50°C). This results in a milky suspension of MLVs.
- Sample Preparation for DSC:

- Transfer a precise amount of the liposome suspension (typically 10-20  $\mu\text{L}$ ) into an aluminum DSC pan.
- Seal the pan hermetically to prevent solvent evaporation during the experiment.
- Prepare a reference pan containing the same volume of buffer.
- DSC Analysis:
  - Place the sample and reference pans into the DSC instrument.
  - Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20°C).
  - Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the main transition (e.g., 60°C).
  - Record the differential heat flow between the sample and reference pans as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature ( $T_m$ ).
  - Perform multiple heating and cooling cycles to ensure the reversibility of the transition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for obtaining atomic-level information on the structure and dynamics of lipid bilayers. Deuterium ( $^2\text{H}$ ) NMR of deuterated lipids like **DPPC-d9** provides insights into the orientation and mobility of the labeled segment.

Objective: To characterize the mobility of the choline headgroup in **DPPC-d9** bilayers at different temperatures.

Materials:

- **DPPC-d9** liposome sample (prepared as for DSC)
- Solid-state NMR spectrometer equipped with a deuterium probe

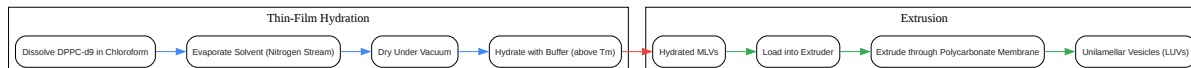
#### Procedure:

- Sample Preparation:
  - Concentrate the **DPPC-d9** liposome suspension by ultracentrifugation to form a pellet.
  - Transfer the lipid pellet into an NMR rotor.
- NMR Data Acquisition:
  - Place the rotor in the NMR probe and equilibrate at the desired temperature.
  - Acquire  $^2\text{H}$  NMR spectra using a quadrupolar echo pulse sequence. This sequence is essential for refocusing the broad deuterium signal in the solid state.
  - Key acquisition parameters to optimize include the  $90^\circ$  pulse length, the echo delay, and the recycle delay.
  - Acquire spectra at various temperatures, particularly below, at, and above the main phase transition temperature.
- Data Analysis:
  - The lineshape of the  $^2\text{H}$  NMR spectrum is sensitive to the motional averaging of the C-D bond vector.
  - In the gel phase (below  $T_m$ ), the headgroup motion is restricted, resulting in a broad Pake doublet spectrum.
  - In the liquid-crystalline phase (above  $T_m$ ), increased headgroup mobility leads to a narrowing of the spectrum.
  - The quadrupolar splitting (the separation between the two peaks of the Pake doublet) can be used to calculate the order parameter (SCD) of the C-D bond, which provides a quantitative measure of the motional restriction.

## Visualizations

## Experimental Workflow for Liposome Preparation

The following diagram illustrates a common workflow for the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

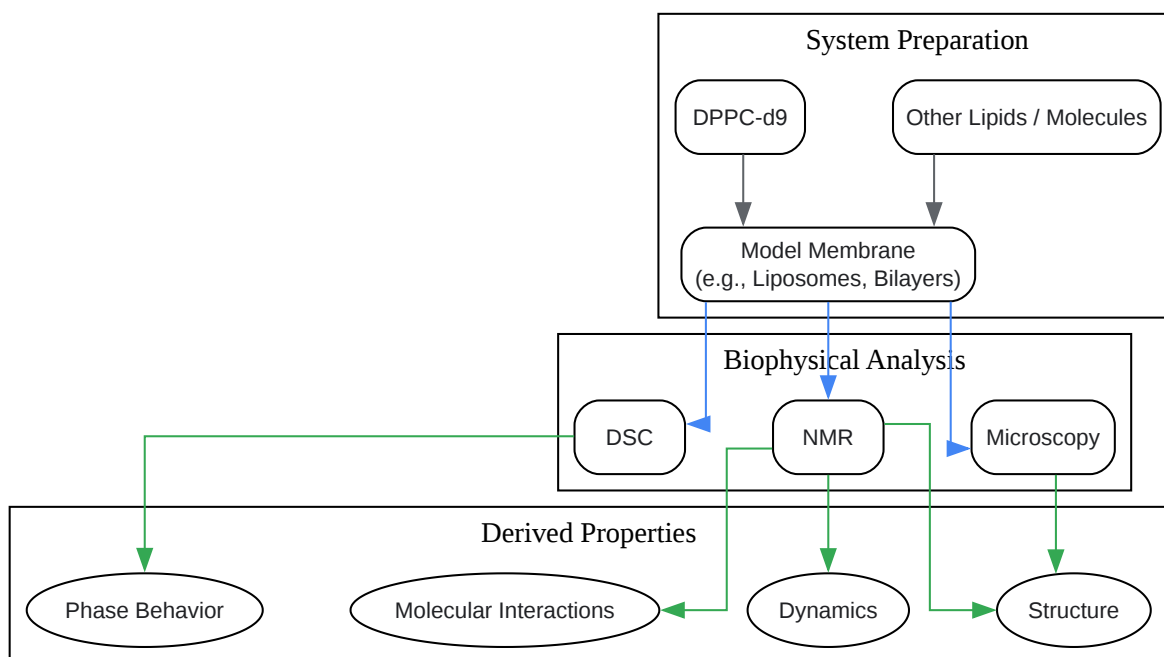


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Workflow for preparing unilamellar **DPPC-d9** liposomes.

## Logical Relationship in Membrane Studies

This diagram outlines the logical flow of using **DPPC-d9** in biophysical studies of lipid membranes.



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Logical flow for biophysical studies using **DPPC-d9**.

## Applications in Research and Drug Development

**DPPC-d9** is a versatile tool with numerous applications:

- **Membrane Structure and Dynamics:** As a non-perturbative probe, the deuterium label on the headgroup allows for detailed studies of lipid packing, headgroup orientation, and mobility in various membrane environments using solid-state NMR.
- **Lipid-Protein Interactions:** **DPPC-d9** can be incorporated into model membranes to study the influence of proteins and peptides on the lipid bilayer. Deuterium NMR can reveal how these interactions affect the headgroup region of the lipids.
- **Drug Delivery Systems:** DPPC is a major component of many liposomal drug delivery formulations.[3] **DPPC-d9** can be used as a tracer or internal standard in quantitative

analyses (e.g., by NMR or mass spectrometry) to track the fate of liposomes in vitro and in vivo.[3] The thermal properties of DPPC are also exploited in temperature-sensitive liposomes for triggered drug release.

- Neutron Scattering: The difference in the neutron scattering length of deuterium compared to hydrogen makes **DPPC-d9** an excellent component for contrast variation studies in small-angle neutron scattering (SANS), enabling the detailed characterization of the structure of liposomes and other lipid nanoparticles.

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- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of DPPC-d9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421493#dppc-d9-physical-and-chemical-properties]

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Address: 3281 E Guasti Rd  
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